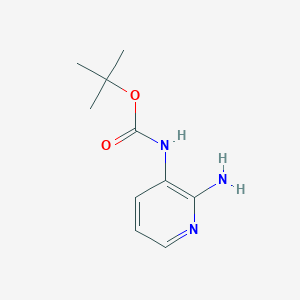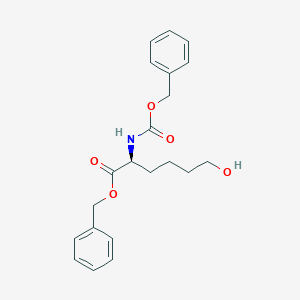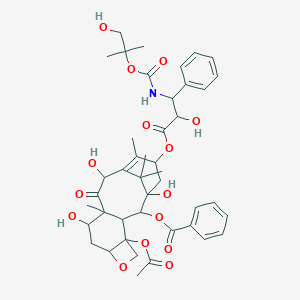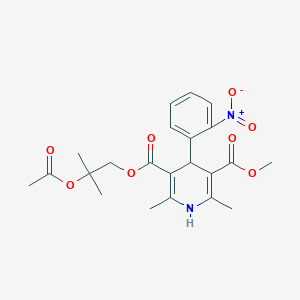
Anatalline
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'acide tétranor-PGFM a un large éventail d'applications en recherche scientifique. Il est utilisé comme biomarqueur pour étudier le métabolisme des prostaglandines et de leurs composés bioactifs associés . En médecine, il est utilisé pour surveiller les niveaux de métabolites de la prostaglandine F2α chez les patients atteints de diverses affections, notamment la grossesse et certaines maladies . En biologie, l'acide tétranor-PGFM est utilisé pour étudier la biosynthèse et le métabolisme des prostaglandines chez différents organismes . Dans l'industrie, il est utilisé dans le développement de tests de diagnostic et d'outils de recherche .
Mécanisme d'action
L'acide tétranor-PGFM exerce ses effets en reflétant la biosynthèse de la prostaglandine F2α dans le corps . Il est formé par la β- et ω-oxydation de la prostaglandine F2α, qui est ensuite détectable dans l'urine et le plasma . Les cibles moléculaires et les voies impliquées dans l'action de l'acide tétranor-PGFM comprennent la voie de la cyclooxygénase et la voie de biosynthèse des prostaglandines .
Orientations Futures
Mécanisme D'action
Target of Action
Anatalline is a minor tobacco alkaloid It’s known that similar alkaloids often interact with various receptors in the nervous system, such as nicotinic acetylcholine receptors .
Mode of Action
It’s known that alkaloids like this compound can bind to their target receptors and modulate their activity . This interaction can lead to various physiological changes depending on the specific receptor and cell type involved.
Biochemical Pathways
This compound is part of the alkaloid biosynthesis pathway in tobacco plants . It’s synthesized from nicotinic acid derivatives . The biosynthetic route of this compound, which contains two pyridyl rings and a central saturated heterocyclic ring, is still unresolved . A high ratio of anatabine (a related alkaloid) to nicotine in jasmonate-treated BY-2 cells indicates that one or more step(s) in the pyrrolidine moiety formation of nicotine is blocked .
Pharmacokinetics
It’s known that the this compound/nicotelline ratio can be used to distinguish exclusive smokeless tobacco users from exclusive cigarette smokers . This suggests that this compound can be absorbed and metabolized in the human body, and its levels can be measured in biological samples.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including alkaloids like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of these compounds . .
Analyse Biochimique
Biochemical Properties
Anatalline plays a role in the biochemical reactions associated with the biosynthesis of tobacco alkaloids. It interacts with various enzymes and proteins involved in the metabolic pathways of these alkaloids. Specifically, this compound is formed through the condensation of nicotinic acid derivatives. The enzymes involved in this process are part of the PIP family of NADPH-dependent reductases, such as pinoresinol–lariciresinol reductase and isoflavone reductase . These enzymes facilitate the reduction reactions necessary for the formation of this compound and other related alkaloids.
Cellular Effects
This compound influences various cellular processes, particularly in tobacco plants. It affects cell signaling pathways and gene expression related to the plant’s defense mechanisms against herbivores. This compound’s presence in cells can lead to the accumulation of nicotinic acid β-N-glucoside, a detoxification metabolite, indicating its role in cellular metabolism and stress responses . Additionally, this compound may impact the overall metabolic flux within the cells, altering the levels of other metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to NADPH-dependent reductases, facilitating the reduction of nicotinic acid derivatives. This binding interaction is crucial for the enzyme’s catalytic activity, leading to the formation of this compound. Furthermore, this compound may act as an inhibitor or activator of other enzymes involved in the biosynthesis of tobacco alkaloids, thereby modulating the overall metabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other metabolites. Long-term studies have shown that this compound can accumulate in cultured tobacco cells treated with methyl jasmonate, indicating its role in the plant’s response to stress . The degradation of this compound over time can lead to changes in cellular function and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, potentially disrupting cellular metabolism and causing adverse reactions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and metabolic pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of tobacco alkaloids. It interacts with enzymes such as NADPH-dependent reductases, which play a crucial role in the reduction of nicotinic acid derivatives. These interactions affect the overall metabolic flux, leading to changes in the levels of various metabolites. This compound’s presence can also influence the activity of other enzymes and cofactors involved in the biosynthesis of tobacco alkaloids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within the plant tissues can affect its overall activity and function, influencing the plant’s defense mechanisms and metabolic processes .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, influencing the overall metabolic pathway of tobacco alkaloids .
Méthodes De Préparation
L'acide tétranor-PGFM est généralement obtenu par extraction et purification des métabolites de la prostaglandine F2α à partir d'échantillons biologiques . Les voies synthétiques et les conditions réactionnelles de l'acide tétranor-PGFM impliquent le métabolisme de la prostaglandine F2α dans le corps, suivi de l'extraction à partir d'échantillons d'urine
Analyse Des Réactions Chimiques
L'acide tétranor-PGFM subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés de l'acide tétranor-PGFM .
Comparaison Avec Des Composés Similaires
L'acide tétranor-PGFM est unique parmi les métabolites des prostaglandines en raison de sa stabilité et de son abondance dans l'urine . Des composés similaires comprennent l'acide tétranor-PGEM, l'acide tétranor-PGDM et l'acide tétranor-PGAM, qui sont également des métabolites des prostaglandines, mais diffèrent par leurs structures chimiques et leurs fonctions biologiques . L'acide tétranor-PGFM est particulièrement utile comme biomarqueur en raison de sa stabilité et de sa détectabilité accrues dans les échantillons biologiques .
Propriétés
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)




![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)





![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)


